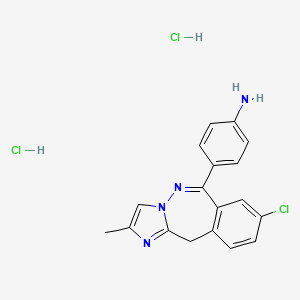
p53 and MDM2 proteins-interaction-inhibitor dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p53 and MDM2 proteins-interaction-inhibitor (2Hcl) is an inhibitor of the interaction between p53 and MDM2 proteins.
Applications De Recherche Scientifique
Discovery and Development
- The development of p53-MDM2 interaction inhibitors, such as RG7388, represents a significant advancement in cancer treatment. These inhibitors have superior potency and selectivity, aimed at restoring p53 activity by blocking its interaction with MDM2. This is crucial for cancer therapy as the p53-MDM2 interaction plays a vital role in tumorigenesis (Ding et al., 2013).
Novel Binding Mechanisms
- Discovery of dihydroisoquinolinone derivatives has led to a new class of small molecule inhibitors of the p53-MDM2 interaction. These derivatives show significant cellular activity and present an unprecedented binding mode for p53-MDM2 inhibitors (Gessier et al., 2015).
Natural Product Inhibition
- Natural products like chlorofusin inhibit the MDM2-p53 interaction, offering alternative therapeutic approaches for cancer. Synthetic studies on chlorofusin have led to a reassignment of its stereochemistry and enabled the creation of analogues for biological evaluation (Clark et al., 2009).
Clinical Trials and Pharmacology
- The MDM2 inhibitor NVP-CGM097 is undergoing clinical trials for p53wt tumors. This inhibitor is a product of extensive medicinal chemistry and pharmacology studies, demonstrating the potential of such inhibitors in cancer therapy (Holzer et al., 2015).
Structural Insights and Design
- Structural studies have been pivotal in designing inhibitors for the MDM2-p53 interaction. Understanding transient protein states has enabled the development of inhibitors with nanomolar to micromolar affinities (Bista et al., 2013).
Clinical Implications
- Several small-molecule MDM2 inhibitors have advanced into early phase clinical trials for cancer treatment, emphasizing their significance as a new cancer therapeutic strategy (Zhao et al., 2014).
Molecular Dynamics and Inhibition Mechanisms
- Comparative molecular dynamics studies reveal mechanisms of inhibitor recognition and anti-cancer activity. This is crucial for understanding the MDM2-p53 interactions and developing effective cancer therapeutics (El Habbash et al., 2022).
Virtual Screening and Drug Discovery
- Virtual screening strategies have been employed to identify new inhibitors of the p53-MDM2 interaction, offering a promising approach for cancer therapy (Sirous et al., 2019).
Propriétés
Nom du produit |
p53 and MDM2 proteins-interaction-inhibitor dihydrochloride |
|---|---|
Formule moléculaire |
C40H51Cl4N5O4 |
Poids moléculaire |
807.68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







